6-Chloro-3-methoxyquinoline

Physicochemical profiling Drug-likeness Membrane permeability

Regioisomeric purity is non-negotiable in quinoline SAR. Swapping 6-chloro for 3-chloro alters electronic profiles and potency by an order of magnitude. This exact 6-chloro-3-methoxy scaffold: - Directs metalation exclusively to C-2/C-8 via 3-methoxy blocking - Matches non-polar C-6 substituent critical for anti-Mtb MIC₉₀ (32 μM) - Serves as reference standard for HPLC regioisomer separation (vs CAS 861553-63-1) Research grade, ≥95% purity, available for immediate R&D procurement.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
Cat. No. B11904740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-methoxyquinoline
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCOC1=CN=C2C=CC(=CC2=C1)Cl
InChIInChI=1S/C10H8ClNO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,1H3
InChIKeyBLUXTOFCSTXYAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-methoxyquinoline Procurement Baseline


6-Chloro-3-methoxyquinoline (CAS 1823904-55-7) is a disubstituted chloro‑methoxy quinoline heterocycle (C₁₀H₈ClNO, MW 193.63 g/mol) bearing a chlorine atom at the 6‑position and a methoxy group at the 3‑position of the quinoline scaffold . This specific substitution pattern confers a computed Topological Polar Surface Area (TPSA) of 22.1 Ų and zero hydrogen‑bond donors, distinguishing it from simpler mono‑substituted quinolines . The compound is primarily sourced as a research‑grade building block (typical purity ≥95%) and is utilised in medicinal chemistry campaigns, targeted library synthesis, and structure‑activity relationship (SAR) exploration of bioactive quinoline derivatives [1].

Risks of Generic Quinoline Substitution


Quinoline derivatives with different substitution patterns cannot be interchanged without risking altered pharmacological, physicochemical, or synthetic outcomes. The 6‑chloro‑3‑methoxy arrangement is regioisomerically distinct from the more common 2‑chloro‑6‑methoxy or 4‑chloro‑6‑methoxy scaffolds, and even a single positional shift of the chlorine atom (e.g., 6‑chloro‑3‑methoxy vs. 3‑chloro‑6‑methoxy) yields a different electronic distribution and steric profile [1]. Published SAR analyses on quinoline‑based anti‑inflammatory and antitubercular series demonstrate that the nature and position of halogen and methoxy substituents directly modulate in vitro potency, often by an order of magnitude or more [2][3]. Consequently, procurement of the exact regioisomer is mandatory for reproducible SAR exploration, patent integrity, and meaningful cross‑study comparisons.

Differentiation Evidence vs. Closest Analogs


TPSA Advantage Over 6-Chloroquinoline

The 3‑methoxy group in 6‑chloro‑3‑methoxyquinoline increases TPSA to 22.1 Ų, compared to 12.9 Ų for 6‑chloroquinoline (lacking the 3‑OCH₃ substituent) [1]. This 9.2 Ų increment improves the balance between passive membrane permeability and aqueous solubility, a key determinant of oral bioavailability in drug discovery programmes.

Physicochemical profiling Drug-likeness Membrane permeability

Halogen-Size Differentiation Among 6-Halo Congeners

The chlorine atom at position 6 provides an intermediate van der Waals volume and lipophilicity compared to fluorine and bromine analogs. 6‑Chloro‑3‑methoxyquinoline (MW 193.63) sits between 6‑fluoro‑3‑methoxyquinoline (MW 177.18) and 6‑bromo‑3‑methoxyquinoline (MW 238.08) . This intermediate profile allows fine‑tuning of halogen‑bonding interactions without the metabolic lability often associated with bromine or the strong electron‑withdrawing effects of fluorine.

Medicinal chemistry Halogen SAR Lead optimisation

Regioisomer Comparison: 6-Chloro-3-methoxy vs. 3-Chloro-6-methoxy

A comprehensive review of quinoline SAR literature indicates that the presence of a chloro group and an electron‑donating methoxy substituent on the quinoline core can significantly modulate anti‑inflammatory activity. Specifically, the combination of chloro and methoxy at C6 has been reported to lower anti‑inflammatory potency relative to alternative substitution patterns [1]. When the chlorine is relocated to position 3 (yielding the 3‑chloro‑6‑methoxy regioisomer, CAS 861553‑63‑1), the electronic distribution and target engagement profile are altered, underscoring the non‑interchangeability of regioisomers.

Regioisomer profiling Anti‑inflammatory SAR Structure‑activity relationship

Regioselective Metalation Potential

The 6‑chloro‑3‑methoxy substitution pattern presents two electronically differentiated C–H sites amenable to regioselective metalation. Studies on chloro‑substituted quinolines demonstrate that the C‑3 position can be selectively metalated with lithium diisopropylamide (LDA) at −70 °C, while C‑2 or C‑8 positions are accessible with mixed lithium‑magnesium or lithium‑zinc amides [1]. In 6‑chloro‑3‑methoxyquinoline, the methoxy group occupies the C‑3 site, directing metalation to alternative positions and offering a distinct diversification vector compared to unsubstituted or monohalogenated quinolines.

Synthetic methodology C–H functionalization Library synthesis

Antitubercular SAR with C-6 Substituents

A series of 6‑substituted‑2‑(methoxyquinolin‑3‑yl)methyl‑N‑(pyridin‑3‑ylmethyl)benzamides was evaluated against M. tuberculosis H37Rv. Compounds bearing non‑polar substituents at C‑6 exhibited MIC₉₀ values in the range of 32–85 μM [1]. The 6‑chloro‑3‑methoxyquinoline scaffold corresponds to the core of this pharmacophore, and the chloro substituent contributes to the non‑polar character identified as favourable for Mtb inhibition. This is contrasted with polar C‑6 substituents, which reduced activity, highlighting the importance of the 6‑chloro group for antimycobacterial potency.

Antitubercular agents Mycobacterium tuberculosis MIC profiling

Optimal Application Scenarios


Diversification via Blocked C-3 Position

In lead optimisation programmes where C‑2 and C‑8 diversification of the quinoline core is desired, 6‑chloro‑3‑methoxyquinoline serves as an ideal starting scaffold because the 3‑methoxy group precludes metalation at that site, directing regioselective functionalisation exclusively to C‑2 or C‑8. The base‑controlled metalation methodology validated on chloro‑substituted quinolines enables predictable, high‑yielding diversification . This is advantageous when C‑3‑substituted analogs have already been explored and novel intellectual property requires alternative substitution vectors.

Antitubercular Hit-to-Lead Expansion

SAR studies on quinoline‑3‑carboxamide derivatives indicate that a non‑polar substituent at C‑6 is critical for maintaining anti‑Mtb activity, with MIC₉₀ values reaching 32 μM for optimised compounds . 6‑Chloro‑3‑methoxyquinoline directly satisfies this requirement and can be used as the core for parallel synthesis of amide libraries targeting M. tuberculosis H37Rv. Procurement of the 6‑chloro regioisomer ensures that the chlorine atom is correctly positioned to engage the hydrophobic pocket identified in the SAR, avoiding the potency drop observed with polar C‑6 substituents.

Halogen-Scanning SAR for Property Optimization

When a quinoline‑based hit requires optimisation of lipophilicity, metabolic stability, or halogen‑bonding interactions, the 6‑chloro‑3‑methoxyquinoline provides a balanced intermediate profile between the fluoro (lower MW, higher electronegativity) and bromo (higher MW, greater lipophilicity) congeners . Systematic halogen scanning across F/Cl/Br at the 6‑position, while keeping the 3‑methoxy group constant, allows medicinal chemists to deconvolute halogen‑specific effects on target engagement, CYP inhibition, and aqueous solubility.

Regioisomer-Specific Reference Standard

Given the commercial availability of the 3‑chloro‑6‑methoxy regioisomer (CAS 861553‑63‑1), 6‑chloro‑3‑methoxyquinoline is required as a distinct reference standard for HPLC method development and impurity profiling. The two regioisomers share the same molecular formula and mass (193.63 g/mol) but differ in retention time and UV/Vis absorption characteristics. Authenticated samples of both regioisomers are essential for method validation in quality control laboratories supporting GLP/GMP synthesis campaigns [1].

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